Oxan-4-yl carbonochloridate

Description

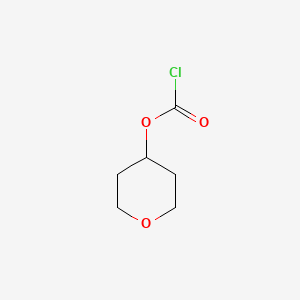

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxan-4-yl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c7-6(8)10-5-1-3-9-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPXWKCKQMBYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626267 | |

| Record name | Oxan-4-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89641-80-5 | |

| Record name | Oxan-4-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxan-4-yl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Oxan 4 Yl Carbonochloridate and Its Precursors

Strategies for the Preparation of Tetrahydro-2H-pyran-4-ol Precursors

Tetrahydro-2H-pyran-4-ol (also known as Oxan-4-ol) is a cyclic organic compound that serves as the direct precursor for Oxan-4-yl carbonochloridate (B8618190). cymitquimica.com Its synthesis can be achieved through several effective pathways, most notably via the reduction of a ketone or through acid-catalyzed cyclization reactions.

One of the most common laboratory methods involves the reduction of the corresponding ketone, tetrahydropyran-4-one. This transformation is typically accomplished using standard reducing agents. For instance, the treatment of tetrahydropyran-4-one with sodium borohydride (NaBH₄) in a solvent like methanol or tetrahydrofuran (THF) at low temperatures (e.g., 0°C) provides Tetrahydro-2H-pyran-4-ol in high yield. echemi.com

Another prominent method is the Prins cyclization reaction. This reaction involves the acid-catalyzed condensation of an alkene and an aldehyde. A specific application for synthesizing the tetrahydropyranol skeleton involves the reaction of 3-buten-1-ol with a formaldehyde source, such as trioxane, in the presence of a strong acid like formic acid or sulfuric acid. echemi.comchemicalbook.com For example, reacting 3-buten-1-ol and trioxane in 98% formic acid at 80°C results in the formation of the formate ester of Tetrahydro-2H-pyran-4-ol, which is then hydrolyzed to yield the final alcohol. echemi.com Yields for this type of reaction can be quite high, with one report indicating a 92% yield based on 3-buten-1-ol. echemi.com The Prins reaction is versatile and can be used to create various substituted tetrahydropyranols by changing the alkene and aldehyde starting materials. researchgate.net

| Precursor Synthesis Method | Reactants | Catalyst/Reagent | Reported Yield | Reference |

| Ketone Reduction | Tetrahydropyran-4-one | Sodium Borohydride (NaBH₄) | High (not specified) | echemi.com |

| Prins Cyclization | 3-Buten-1-ol, Trioxane | Formic Acid | 92% | echemi.com |

| Prins Cyclization | 3-Buten-1-ol, Acetaldehyde | 20% Sulfuric Acid | Not specified | chemicalbook.com |

Synthetic Pathways to Oxan-4-yl Carbonochloridate

The conversion of Tetrahydro-2H-pyran-4-ol to this compound is a chloroformylation reaction. This process introduces the reactive carbonochloridate group, making the molecule a versatile building block. The choice of reagent for this step is critical, balancing reactivity, safety, and efficiency.

The classical and most direct method for synthesizing chloroformates is the reaction of an alcohol with phosgene (B1210022) (COCl₂). researchgate.net This reaction is highly efficient but presents significant hazards due to the extreme toxicity of phosgene gas, which makes it inconvenient to transport, store, and handle in a laboratory setting. researchgate.netkobe-u.ac.jp The reaction involves treating Tetrahydro-2H-pyran-4-ol with phosgene, typically in an inert solvent. A base is often used to neutralize the hydrogen chloride (HCl) byproduct that is formed. Industrial processes may utilize continuous flow reactors to improve the safety of handling phosgene. google.com

Given the dangers associated with phosgene, safer solid or liquid alternatives have been developed and are now widely used.

Triphosgene: Bis(trichloromethyl) carbonate, commonly known as triphosgene, is a stable, crystalline solid that serves as a convenient and safer substitute for phosgene gas. researchgate.netnih.gov It is significantly easier to handle and store, and under the influence of nucleophiles, one mole of triphosgene reacts similarly to three moles of phosgene. researchgate.net The synthesis of chloroformates from alcohols using triphosgene is a well-established method. The reaction typically involves dissolving the alcohol (Tetrahydro-2H-pyran-4-ol) and a base, such as pyridine (B92270) or sodium carbonate, in an inert solvent like toluene or dichloromethane at reduced temperatures (e.g., 0°C). google.com A solution of triphosgene is then added slowly. This method is efficient and can be used for the preparation of various alkyl and aryl chloroformates in excellent yields. researchgate.netgoogle.com

Diphenyl Carbonate: Diphenyl carbonate (DPC) is another reagent used in phosgene-free synthetic routes, primarily for the production of polycarbonates via transesterification with bisphenols. wikipedia.orgmdpi.com While its direct use to synthesize a carbonochloridate is not the standard application, the underlying principle of transesterification represents a key phosgene-free strategy in carbonate chemistry. mdpi.com The synthesis of DPC itself can be achieved through non-phosgene routes, such as the oxidative carbonylation of phenol or the transesterification of dimethyl carbonate with phenol, making it a component of greener chemical processes. wikipedia.org

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are highly relevant to chloroformate synthesis. chemistryjournals.net

A significant advancement is the development of continuous flow synthesis. A patented method describes reacting an alcohol with triphosgene in a continuous flow reactor, which enhances safety, shortens reaction times, and is more amenable to industrial-scale production compared to batch processes. google.com

Another innovative green approach is the "photo-on-demand" synthesis of chloroformates. acs.orgnih.gov This method involves the photoirradiation of a chloroform (B151607) (CHCl₃) solution containing the alcohol with a low-pressure mercury lamp under an oxygen atmosphere. organic-chemistry.org In this process, chloroform serves as both the solvent and the phosgene precursor, generating phosgene in situ through oxidative photodecomposition. acs.org This technique completely avoids the handling of phosgene or its direct substitutes like triphosgene, offering a much safer and operationally simpler alternative for both laboratory and industrial applications. organic-chemistry.org This method has been shown to produce chloroformates from various primary alcohols in high yields. acs.org

General green chemistry strategies, such as the use of alternative solvents (e.g., ionic liquids, supercritical fluids) and energy-efficient techniques like microwave-assisted synthesis, also represent potential avenues for further development in carbonochloridate synthesis. chemistryjournals.net

Optimization of Reaction Conditions and Isolation Procedures

The yield and purity of this compound are highly dependent on the optimization of reaction parameters.

For syntheses utilizing triphosgene, key variables include temperature, solvent, and the stoichiometry of the reactants. Research on the synthesis of other alkyl chloroformates provides a model for optimization. For example, in the synthesis of a long-chain alkyl chloroformate, optimal results were achieved at a temperature of 5–10°C with a molar ratio of alcohol to triphosgene to pyridine of 1:0.35:1.3. researchgate.net A patent for the synthesis of n-octyl chloroformate using triphosgene reported a 96% yield when using toluene as the solvent, sodium carbonate as the base, and triethylamine as a catalyst at 0°C. google.com

| Reactant | Reagent | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| n-Butanol | Triphosgene | Sodium Carbonate / DMF | Toluene | 0°C | 94% Conversion | google.com |

| n-Octanol | Triphosgene | Sodium Carbonate / Triethylamine | Toluene | 0°C | 96% | google.com |

| Dodecanol | Triphosgene | Pyridine | Petroleum Ether | 5-10°C | 83.5% | researchgate.net |

| 1-Hexanol | In situ Phosgene (from CHCl₃/O₂) | None | Chloroform | 30°C | 93% | acs.org |

Isolation and purification procedures are crucial for obtaining a high-purity product. In triphosgene-based reactions, the solid byproducts, such as pyridine hydrochloride or excess sodium carbonate, are typically removed by filtration. google.com The solvent is then removed from the filtrate under reduced pressure. The crude product can be further purified if necessary, often by vacuum distillation, to yield the final, pure carbonochloridate.

Scalability and Industrial Relevance of Synthetic Protocols for Related Carbonochloridates

The industrial production of chloroformates has historically relied on phosgene, which, despite its hazards, is an inexpensive and highly reactive C1 building block. kobe-u.ac.jp Modern industrial processes increasingly use advanced safety measures like closed-system flow reactors to mitigate the risks. google.com

The use of triphosgene as a phosgene substitute offers significant advantages for scalability due to its solid state, which simplifies handling and transport. Kilogram-scale syntheses of related compounds, such as carbamoyl chlorides, using triphosgene have been successfully demonstrated, indicating its suitability for large-scale production. nih.gov

Continuous flow chemistry is particularly relevant for the industrial synthesis of chloroformates. This technology allows for precise control over reaction parameters, improved heat transfer, and enhanced safety, especially for highly exothermic or hazardous reactions. The continuous flow synthesis of chloroformates using triphosgene is a prime example of a scalable and safer industrial protocol. google.com Similarly, the photo-on-demand synthesis from chloroform is presented as a promising technique for practical, gram-scale production that could be adapted for industrial use. organic-chemistry.org

The industrial relevance of aliphatic chloroformates like this compound is substantial. They are critical intermediates in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals (pesticides), and in the production of polymers like polycarbonates. researchgate.netgoogle.com The development of safer, greener, and more efficient synthetic routes is therefore of high importance to the chemical industry.

Stereochemical Considerations in the Synthesis of Chiral Tetrahydropyran-Containing Scaffolds

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical consideration in the synthesis of complex organic structures, particularly those intended for pharmaceutical applications. For chiral molecules, which are non-superimposable on their mirror images, each of these mirror images, known as enantiomers, can exhibit distinct biological activities. nih.govpatsnap.com In the context of tetrahydropyran (B127337) (THP) scaffolds, which are prevalent in numerous biologically active natural products, the precise control of stereochemistry during synthesis is paramount. nih.govuva.es The development of advanced synthetic methodologies has increasingly focused on achieving high levels of stereoselectivity, ensuring the desired three-dimensional arrangement of substituents on the THP ring.

A variety of strategies have been developed to control the stereochemical outcome of reactions that form the tetrahydropyran ring. These methods often employ chiral catalysts or auxiliaries to influence the formation of specific stereoisomers. Key approaches include asymmetric cyclization reactions, where a chiral catalyst directs the formation of one enantiomer over the other, and diastereoselective reactions, which control the relative stereochemistry between multiple chiral centers in the molecule.

One prominent strategy for the stereoselective construction of the THP ring is the Prins cyclization. nih.gov This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. The stereochemical outcome of the Prins cyclization can be influenced by the choice of catalyst and reaction conditions. For instance, a tandem allylation–silyl-Prins cyclization strategy has been utilized to afford 2,6-disubstituted tetrahydropyrans with good stereocontrol. nih.gov

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of highly functionalized tetrahydropyrans. nih.gov For example, a diastereo- and enantioselective Michael/Henry/ketalization sequence has been developed using a bifunctional quinine-based squaramide organocatalyst. nih.gov This multicomponent cascade reaction allows for the construction of tetrahydropyrans with five contiguous stereocenters in high diastereomeric ratios and excellent enantiomeric excesses. nih.gov The catalyst plays a crucial role in directing the stereochemical course of the reaction, leading to the formation of a specific enantiomer.

Another effective method involves the asymmetric construction of disubstituted pyrans through a two-step process: catalytic asymmetric allylation of an aldehyde followed by reaction with a second aldehyde and a promoter like TMSOTf. nih.gov The use of a BINOL titanium tetraisopropoxide (BITIP) catalyst in the initial allylation step allows for the preparation of the necessary hydroxy allylsilanes in high yields and with high levels of enantioselectivity. nih.gov

The hetero-Diels–Alder reaction is another key transformation for the stereoselective synthesis of tetrahydropyran rings. acs.orgacs.org Catalytic asymmetric versions of this reaction have been successfully employed to construct functionalized tetrahydropyran subunits of complex natural products. acs.orgacs.org The stereochemistry of the resulting THP ring is controlled by the chiral catalyst, which orchestrates the cycloaddition to favor the formation of a specific stereoisomer.

Intramolecular oxa-Michael reactions provide an additional route to enantiomerically enriched tetrahydropyrans. whiterose.ac.ukacs.org In one approach, a "clip-cycle" strategy involves the initial coupling of an alcohol fragment with an aryl thioacrylate, followed by an intramolecular oxa-Michael cyclization catalyzed by chiral phosphoric acids. whiterose.ac.uk This method has been shown to produce spirocyclic THPs with high enantioselectivity. whiterose.ac.uk Similarly, a one-pot sequential catalysis involving a copper(II)-catalyzed Henry reaction followed by a camphorsulfonic acid-catalyzed intramolecular oxa-Michael reaction yields 2,6-cis-substituted tetrahydropyrans with excellent diastereoselectivities and enantioselectivities. acs.org

The following table summarizes selected stereoselective methods for the synthesis of chiral tetrahydropyran scaffolds, highlighting the catalyst used and the stereochemical outcome.

| Synthetic Method | Catalyst/Reagent | Key Stereochemical Outcome | Reference |

| Prins Cyclization | TFA | Stereoselective formation of 2,4,6-trisubstituted tetrahydropyran | nih.gov |

| Organocatalytic Cascade | Quinine-based squaramide | High diastereoselectivity (dr > 20:1) and enantioselectivity (93–99% ee) | nih.gov |

| Asymmetric Pyran Annulation | BINOL titanium tetraisopropoxide (BITIP) | High enantioselectivity in the formation of hydroxy allylsilanes | nih.gov |

| Asymmetric hetero-Diels-Alder | Not specified in abstract | Stereoselective construction of functionalized tetrahydropyran rings | acs.orgacs.org |

| Intramolecular oxa-Michael | Chiral Phosphoric Acids (CPA) | High enantioselectivity (up to 99% ee) for spirocyclic THPs | whiterose.ac.uk |

| Sequential Henry/oxa-Michael | Copper(II) complex / Camphorsulfonic acid | Excellent diastereoselectivity (dr >99:1) and enantioselectivity (ee = 98–99%) | acs.org |

Elucidating the Reactivity and Reaction Mechanisms of Oxan 4 Yl Carbonochloridate

Electrophilic Reactivity of the Carbonochloridate (B8618190) Moiety

The carbonyl carbon of the carbonochloridate group in Oxan-4-yl carbonochloridate is a potent electrophilic center. This high electrophilicity is a consequence of the cumulative inductive electron-withdrawing effects of the two adjacent electronegative atoms: the chlorine atom and the ester oxygen atom. Both atoms pull electron density away from the carbonyl carbon, creating a significant partial positive charge. This electron deficiency makes the carbon atom highly susceptible to attack by a wide range of nucleophiles, initiating nucleophilic acyl substitution reactions.

Nucleophilic Addition and Substitution Reactions

The primary mode of reaction for this compound is nucleophilic acyl substitution. This process occurs via a two-step mechanism known as an addition-elimination mechanism. masterorganicchemistry.com Initially, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a transient, unstable tetrahedral intermediate. masterorganicchemistry.combyjus.comyoutube.com In the subsequent step, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group, to yield the final substitution product. youtube.com

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted carbamates. wikipedia.orgtandfonline.com This reaction is a cornerstone in the synthesis of various biologically active molecules and for installing protecting groups in peptide synthesis. acs.orgnih.gov The reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon. The reaction typically requires two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct. youtube.com

Table 1: Synthesis of Carbamates from this compound

| Reactant 1 | Reactant 2 (Amine) | Product (Carbamate) |

| This compound | Piperazine (B1678402) | Oxan-4-yl piperazine-1-carboxylate |

| This compound | Benzylamine | Oxan-4-yl N-benzylcarbamate |

| This compound | Morpholine | Oxan-4-yl morpholine-4-carboxylate |

In a similar fashion, alcohols and phenols act as nucleophiles, reacting with this compound to yield mixed carbonate esters. This reaction, often referred to as alcoholysis, is also typically performed in the presence of a base, such as triethylamine or pyridine (B92270), to scavenge the generated HCl. acs.orgnih.gov The reaction with phenols is particularly efficient when using activated phenols like p-nitrophenol. nih.gov

Table 2: Synthesis of Carbonates from this compound

| Reactant 1 | Reactant 2 (Alcohol/Phenol) | Product (Carbonate) |

| This compound | Methanol | Methyl (oxan-4-yl) carbonate |

| This compound | Phenol | (Oxan-4-yl) phenyl carbonate |

| This compound | p-Nitrophenol | (4-Nitrophenyl) (oxan-4-yl) carbonate |

The term aminolysis specifically refers to the nucleophilic substitution reaction involving an amine. youtube.com For chloroformates, this is the principal pathway for carbamate (B1207046) formation. rsc.org The mechanism is stepwise, involving the rate-determining formation of a zwitterionic tetrahedral intermediate. acs.orgnih.govacs.org This intermediate is formed by the nucleophilic attack of the amine on the chloroformate's carbonyl group. The stability of this intermediate can be influenced by the solvent; for instance, it is more stable in aqueous solutions compared to acetonitrile. acs.orgnih.gov The subsequent collapse of this intermediate expels the chloride ion to yield the final carbamate product.

Reaction Kinetics and Thermodynamic Considerations

The reactions of chloroformates are generally very rapid due to the high reactivity of the acyl chloride moiety. mdpi.com Kinetic studies on analogous aryl chloroformates reacting with amines and alcohols in acetonitrile reveal a concerted, associative SN2-type mechanism. rsc.org These studies show low activation enthalpies (ΔH‡) and large negative activation entropies (ΔS‡), which is characteristic of a highly ordered transition state where bond formation is significantly advanced. rsc.orgacs.org

Table 3: Key Kinetic and Thermodynamic Concepts in Chloroformate Reactions

| Parameter | Observation for Analogous Chloroformates | Implication |

| Reaction Rate | Generally very fast for reactions with nucleophiles like amines. mdpi.com | High reactivity of the carbonochloridate group. |

| Mechanism (Aminolysis) | Can be stepwise (in water) or concerted (in acetonitrile), depending on the solvent. rsc.orgacs.orgacs.org | The stability of the tetrahedral intermediate is solvent-dependent. |

| Activation Enthalpy (ΔH‡) | Low values observed. rsc.org | Low energy barrier to reaction, contributing to high reaction rates. |

| Activation Entropy (ΔS‡) | Large negative values observed. rsc.orgacs.org | Indicates a highly ordered, associative transition state. |

Catalysis and Reagent Effects on Reaction Pathways

The reactions of this compound with nucleophiles like amines and alcohols are almost always conducted in the presence of a base. While sometimes referred to as catalysts, these bases play a crucial role as acid scavengers. nih.gov The reaction liberates one equivalent of hydrogen chloride (HCl). In the absence of a base, this strong acid would protonate the amine nucleophile, forming an ammonium salt that is no longer nucleophilic, thereby halting the reaction.

Commonly used bases are non-nucleophilic tertiary amines, such as triethylamine (Et3N) or pyridine. tandfonline.comyoutube.comacs.org These bases efficiently and irreversibly neutralize the HCl as it is formed, allowing the nucleophilic substitution to proceed to completion. The choice of base and solvent can sometimes influence reaction rates and selectivity, but their primary role is to drive the equilibrium by removing the acid byproduct. Lewis bases have also been shown to catalyze nucleophilic substitutions involving chloroformates. researchgate.netscite.ai

Role of Organic Bases (e.g., Triethylamine)

In reactions involving this compound, organic bases such as Triethylamine (TEA) play a crucial role, primarily in one of two capacities:

Acid Scavenger: The most common role for Triethylamine is to neutralize the hydrochloric acid (HCl) byproduct that is generated when the carbonochloridate reacts with a nucleophile, such as an alcohol or an amine. This prevents the protonation of the nucleophile or other base-sensitive functional groups in the reaction mixture, thereby allowing the reaction to proceed to completion.

Nucleophilicity Enhancer: In some cases, Triethylamine can deprotonate a weakly acidic pronucleophile, converting it into a more potent nucleophile that can readily attack the electrophilic carbon of the carbonochloridate.

The general mechanism for a reaction with a nucleophile (Nu-H) in the presence of Triethylamine is depicted as follows:

Reaction Scheme:

This function is fundamental in acylation-type reactions, ensuring high yields and preventing degradation of reactants or products.

Metal-Catalyzed Transformations (e.g., Ni- and Photoredox Dual Catalysis)

Recent advances in catalysis have enabled novel transformations of chloroformates. A prominent example is the use of dual nickel and photoredox catalysis for cross-coupling reactions. acs.orgnih.gov This strategy allows for the formation of carbon-carbon bonds under mild conditions by leveraging the distinct catalytic cycles of a nickel catalyst and a light-absorbing photocatalyst. nih.gov

In this manifold, this compound can serve as an electrophilic coupling partner. The proposed mechanism often involves the following key steps:

Oxidative addition of the chloroformate to a low-valent nickel complex (e.g., Ni(0)).

Generation of an alkyl radical from a C-H bond or other precursor by the excited-state photocatalyst.

Interception of the alkyl radical by the nickel complex.

Reductive elimination from the resulting nickel intermediate to form the C-C bond and regenerate the active nickel catalyst.

This dual catalytic approach has been successfully applied to the direct cross-coupling between unactivated C(sp³)–H bonds and chloroformates, providing a powerful method for synthesizing valuable ester derivatives from simple hydrocarbon feedstocks. nih.gov

| Catalyst System Component | Proposed Function | Example |

| Nickel Catalyst | Primary catalyst for the cross-coupling cycle (oxidative addition/reductive elimination). | NiCl₂ with a bipyridine-type ligand (e.g., dtbbpy) |

| Photocatalyst | Absorbs visible light to initiate single-electron transfer (SET) events, generating radical intermediates. | Iridium complexes (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) or organic dyes. nih.gov |

| Light Source | Provides the energy to excite the photocatalyst. | Blue or purple LEDs. researchgate.net |

This methodology represents a significant departure from traditional two-electron polar chemistry, opening up new avenues for C-C bond formation involving substrates like this compound. nih.gov

Organocatalytic Influences

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. While specific applications involving this compound are not extensively documented, the principles of organocatalysis can be readily applied to its reactivity. Chiral organocatalysts, for instance, could be employed to achieve enantioselective transformations.

Potential organocatalytic activation modes include:

Lewis Base Catalysis: A chiral Lewis basic catalyst, such as a phosphine or a tertiary amine, could activate the carbonochloridate, potentially forming a reactive acylammonium or acylphosphonium intermediate. This intermediate could then react with a nucleophile in an enantioselective manner.

Nucleophile Activation: An organocatalyst, such as a cinchona alkaloid-derived thiourea, can activate a pronucleophile through hydrogen bonding. maynoothuniversity.ie This enhanced nucleophile could then attack this compound, enabling asymmetric bond formation. For example, the enantioselective addition of a malonate to the carbonochloridate could be envisioned using this approach.

These strategies highlight the potential for organocatalysis to control the stereochemical outcome of reactions involving this versatile reagent. nih.govmdpi.com

Mechanistic Investigations of Complex Transformations

Understanding the detailed mechanisms of reactions involving this compound is key to optimizing existing methods and developing new synthetic strategies.

Electron Transfer Events and Redox Chemistry

The redox chemistry of this compound is most relevant in the context of the Ni- and photoredox dual catalysis described previously. The core of this catalytic cycle relies on single-electron transfer (SET) events. nih.gov

The photocatalyst, upon excitation by visible light, becomes a potent oxidant or reductant. nih.gov In a typical cross-coupling reaction, the excited photocatalyst can initiate an electron transfer cascade that ultimately leads to the generation of a carbon-centered radical from a suitable precursor. acs.org This radical is the key intermediate that is intercepted by the nickel catalyst. The nickel center itself cycles through various oxidation states (e.g., Ni(I), Ni(II), Ni(III)), facilitating the crucial bond-forming reductive elimination step. researchgate.net This process avoids the high activation barriers associated with traditional polar mechanisms and allows for the coupling of previously unreactive partners. nih.gov

Rearrangement Reactions Involving Carbonochloridates

For simple, saturated aliphatic chloroformates like this compound, rearrangement reactions are not a commonly observed or synthetically exploited pathway. The oxane ring is conformationally stable, and the carbonochloridate functional group itself does not typically predispose the molecule to intramolecular rearrangements under standard reaction conditions. Its chemistry is overwhelmingly dominated by nucleophilic substitution at the carbonyl carbon.

Intermediates and Transition States in Reaction Mechanisms

The study of intermediates and transition states provides deep insight into reaction pathways.

In Acylation Reactions: In reactions with nucleophiles facilitated by organic bases, the mechanism can involve a transient, highly reactive acylammonium intermediate if a catalyst like 4-dimethylaminopyridine (DMAP) is used. The transition state for the nucleophilic attack on the carbonyl carbon is generally considered to be tetrahedral.

In Ni/Photoredox Catalysis: Mechanistic studies suggest the involvement of several key intermediates. acs.org An ArNi(II) species has been identified as a potential intermediate or catalyst reservoir. acs.org The catalytic cycle is often proposed to proceed through Ni(I) and Ni(III) intermediates. researchgate.net The transition state for the key reductive elimination step involves the formation of the new C-C bond from the Ni(III) center. The precise nature of these intermediates can be complex and depends on the specific ligands, substrates, and reaction conditions employed. acs.org

| Reaction Type | Key Intermediate(s) | Transition State Feature |

| Base-mediated Acylation | Acylammonium salt (with catalytic amine) | Tetrahedral geometry at the carbonyl carbon |

| Ni/Photoredox Cross-Coupling | Ni(I), Ni(III) complexes, Alkyl radicals, Radical cations/anions | C-C bond formation via reductive elimination from a Ni(III) center |

Detailed Research on Solvent Effects in Reactions of this compound Remains Elusive

Despite a comprehensive search of available scientific literature and chemical databases, specific research detailing the effects of solvents on the reactivity, selectivity, and yield of reactions involving this compound could not be located. Consequently, the compilation of an article section with detailed research findings and data tables on this specific topic is not possible at this time.

The inquiry focused on elucidating how different solvents influence the chemical behavior of this compound, a key aspect for optimizing synthetic routes that utilize this reagent. Typically, such studies would involve reacting the compound in a variety of solvents with differing polarities and coordinating abilities. The outcomes, measured in terms of reaction rate (reactivity), the prevalence of a desired product over others (selectivity), and the amount of product obtained (yield), would then be compared to establish solvent-dependent trends.

General principles of organic chemistry suggest that the reactivity of a chloroformate like this compound in reactions such as carbamate or carbonate formation would indeed be sensitive to the solvent environment. Polar aprotic solvents might be expected to facilitate such reactions, while protic solvents could potentially interfere by reacting with the chloroformate. However, without specific experimental data for this compound, any such discussion would be purely speculative and would not meet the required standards of a detailed, evidence-based scientific article.

No published studies were identified that systematically investigated these effects for this particular compound, and therefore, no data tables on its reactivity, selectivity, or yield in different solvents can be presented.

Strategic Applications of Oxan 4 Yl Carbonochloridate in Advanced Organic Synthesis

As a Versatile Synthetic Intermediate for Complex Molecules

The tetrahydropyran (B127337) (THP) ring is a ubiquitous scaffold found in numerous natural products and pharmaceutically active compounds. beilstein-journals.orgnih.gov Oxan-4-yl carbonochloridate (B8618190) serves as a key building block, providing a reliable method for incorporating the THP moiety, thereby facilitating the synthesis of complex and biologically relevant molecules.

The rigid, pre-organized structure of the oxane ring makes Oxan-4-yl carbonochloridate an excellent starting point for the synthesis of complex spiro and polycyclic frameworks. Spirocycles, which contain two rings connected by a single common atom, and other polycyclic systems are of great interest in medicinal chemistry due to their conformational rigidity and three-dimensional complexity.

One notable application is in the synthesis of polycyclic "housane" structures, which are bicyclo[2.1.0]pentane derivatives. Research has demonstrated the synthesis of a tetrahydropyran-containing housane product. acs.org In such a synthesis, a precursor derived from an oxan-4-yl-containing starting material can undergo an intramolecular cyclopropanation reaction to form the strained bicyclic system. acs.org The oxane ring is incorporated as a core component of the final, intricate polycyclic structure.

Furthermore, the principles of spirocycle synthesis can be adapted using this reagent. nih.gov For instance, this compound can be used to derivatize a substrate, which is then subjected to cyclization reactions to form a spirocyclic junction at the C4 position of the oxane ring. This strategy allows for the creation of novel spiro-heterocyclic compounds where the tetrahydropyran ring is a central feature.

This compound provides a direct and efficient method for covalently linking the tetrahydropyran ring to other heterocyclic systems. The highly reactive carbonochloridate group readily undergoes nucleophilic acyl substitution with nucleophiles such as amines (-NH2) or hydroxyl (-OH) groups present on another heterocyclic core.

This reaction forms a stable carbamate (B1207046) or carbonate linkage, respectively, effectively "grafting" the oxan-4-yl moiety onto the target molecule. For example, the reaction of this compound with an amino-substituted pyridine (B92270) or pyrimidine (B1678525) would yield a product where the THP ring is connected to the nitrogen atom of the aromatic heterocycle via a carbamate bridge. This strategy is valuable for:

Modifying Pharmacological Properties: Introducing the polar, yet non-ionizable, THP ring can alter a molecule's solubility, lipophilicity, and metabolic stability.

Exploring Structure-Activity Relationships (SAR): The THP group can act as a rigid scaffold or a polar handle to probe interactions with biological targets.

Building Complex Architectures: It serves as a key step in the convergent synthesis of larger molecules, where different heterocyclic fragments are prepared separately and then joined. nih.gov

In Protecting Group Chemistry

In multi-step organic synthesis, the temporary protection of reactive functional groups is essential to prevent unwanted side reactions. chem-station.comnih.gov this compound is the precursor to the oxan-4-yl carbamate (Oxc) protecting group for amines, which offers distinct advantages in specific synthetic contexts.

Amines are highly nucleophilic and basic, often requiring protection during synthetic sequences. masterorganicchemistry.com this compound reacts cleanly with primary and secondary amines in the presence of a mild base to form the corresponding oxan-4-yl carbamate.

The formation of the carbamate significantly attenuates the nucleophilicity and basicity of the nitrogen atom by delocalizing its lone pair of electrons into the adjacent carbonyl group. youtube.com The resulting protected amine is stable to a wide range of reaction conditions, including those involving bases and many nucleophiles. The presence of the ether oxygen within the oxane ring increases the polarity of the protecting group compared to purely alkyl-based groups, which can favorably influence the solubility and chromatographic properties of synthetic intermediates.

An orthogonal protecting group strategy allows for the selective removal of one protecting group in a molecule while others remain intact. masterorganicchemistry.com This is crucial for the synthesis of complex molecules with multiple functional groups. The oxan-4-yl carbamate group contributes to this strategic toolbox due to its specific cleavage conditions.

The Oxc group is generally stable to basic conditions and catalytic hydrogenation but is readily cleaved under acidic conditions. This acid lability is attributed to the ether linkage within the tetrahydropyran ring, which can be protonated, facilitating cleavage. This behavior makes the Oxc group orthogonal to other common amine protecting groups such as Fmoc (removed with base) and Cbz (removed by hydrogenation). masterorganicchemistry.com This orthogonality allows chemists to selectively unmask a specific amine at a desired stage of a synthesis for further elaboration.

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Structure of Protected Amine | Typical Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| Oxan-4-yl carbamate | Oxc | R₂N-CO-O-(C₅H₉O) | Mild to strong acid (e.g., TFA, HCl) | Fmoc, Cbz, Alloc |

| tert-Butoxycarbonyl | Boc | R₂N-CO-OtBu | Strong acid (e.g., TFA) | Fmoc, Cbz, Alloc |

| Fluorenylmethyloxycarbonyl | Fmoc | R₂N-CO-OCH₂-(C₁₃H₉) | Base (e.g., Piperidine) | Boc, Cbz, Oxc |

| Carboxybenzyl | Cbz | R₂N-CO-OCH₂Ph | Catalytic Hydrogenation (H₂, Pd/C) | Boc, Fmoc, Oxc |

Chemoselectivity refers to the ability of a reagent to react with one functional group in preference to others within the same molecule. This compound exhibits excellent chemoselectivity for the protection of amines. Due to the high electrophilicity of its carbonyl carbon, it reacts rapidly with strong nucleophiles.

In a polyfunctional substrate containing multiple nucleophilic sites, such as an amino alcohol, this compound will preferentially react with the more nucleophilic amine group over the less nucleophilic hydroxyl group. Similarly, in a molecule with both a primary and a more sterically hindered secondary amine, the reagent can often selectively protect the more accessible primary amine. This predictable reactivity allows for the targeted protection of specific sites in complex molecules, avoiding the need for multiple protection-deprotection steps and streamlining the synthetic route.

Synthesis of Diverse Molecular Scaffolds and Chemical Libraries

The synthesis of diverse and complex molecular scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. This compound provides a valuable tool for the construction of such scaffolds, offering a means to introduce a conformationally restrained, non-aromatic cyclic ether moiety.

The incorporation of the oxan-4-yl group can impart a degree of three-dimensionality to otherwise planar molecules, a desirable attribute for enhancing binding affinity and selectivity to biological targets. The reaction of this compound with di- or poly-functional amines or alcohols can lead to the formation of rigid carbamate or carbonate linkages, respectively. This strategy allows for the systematic assembly of complex, three-dimensional structures. For example, the reaction with a diamine could yield a scaffold where the two amino functionalities are bridged by the oxan-4-yl carbamate unit, thereby controlling the spatial orientation of substituents.

| Starting Material | Reactant | Linkage Type | Potential Scaffold Feature |

| Diamine | This compound | Carbamate | Rigid linker, defined spatial orientation |

| Diol | This compound | Carbonate | Conformationally restricted bridge |

| Amino acid | This compound | Carbamate | Introduction of a non-peptidic element |

The stereochemistry of the oxane ring in this compound can be exploited to achieve stereodivergent synthesis. By using enantiomerically pure forms of the reagent, it is possible to introduce chirality into a molecule, leading to the selective formation of one stereoisomer over another. Furthermore, the reactivity of the chloroformate group allows for highly regioselective reactions. In a molecule with multiple nucleophilic sites, the reaction with this compound can be directed to a specific site under controlled conditions, enabling the precise functionalization of complex molecules. This level of control is crucial for the generation of chemical libraries with a high degree of structural diversity.

Contributions to Glycosylation Reactions and Glycoconjugate Synthesis

Glycoconjugates play vital roles in numerous biological processes, and their synthesis is a significant challenge in organic chemistry. While not a direct glycosylating agent, this compound can be employed as a key reagent in the multi-step synthesis of complex glycoconjugates. It can be used to introduce a stable, ether-based linker or to protect hydroxyl groups during a glycosylation sequence. The tetrahydropyran ring is a common structural motif in many carbohydrates, making this compound a relevant building block for the synthesis of carbohydrate analogues and glycomimetics.

Precursor to Bioconjugates and Modified Biomolecules

The modification of biomolecules, such as proteins and nucleic acids, is a powerful strategy for developing new therapeutics and diagnostic tools. The reactive nature of the chloroformate group in this compound allows for its conjugation to nucleophilic residues on biomolecules, such as the lysine (B10760008) side chains in proteins. This results in the formation of stable carbamate linkages, effectively tethering the oxan-4-yl moiety to the biomolecule. The introduction of this group can modulate the physicochemical properties of the biomolecule, such as its solubility, stability, and pharmacokinetic profile.

| Biomolecule | Target Residue | Linkage | Potential Modification Outcome |

| Protein | Lysine (ε-amino group) | Carbamate | Altered solubility, enhanced stability |

| Peptide | N-terminus | Carbamate | Modified biological activity |

| Aminated DNA | Amine group | Carbamate | Introduction of a non-natural moiety for labeling or functional studies |

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional NMR techniques, a complete picture of the atomic connectivity and stereochemistry of Oxan-4-yl carbonochloridate (B8618190) can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other protons, and stereochemical relationships. In a typical ¹H NMR spectrum of Oxan-4-yl carbonochloridate, specific chemical shifts (δ), signal multiplicities, and coupling constants (J) are anticipated for the distinct proton environments within the oxane ring.

The proton on the carbon bearing the carbonochloridate group (H-4) is expected to appear as a multiplet in the downfield region of the spectrum, typically around 4.9-5.1 ppm. This downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing oxygen atom of the ester group. The protons on the carbons adjacent to the ring oxygen (H-2 and H-6) would likely resonate as two distinct multiplets, one for the axial protons and one for the equatorial protons, in the range of 3.5-4.0 ppm. The protons at the C-3 and C-5 positions are expected to appear as multiplets further upfield, generally between 1.7 and 2.1 ppm.

A hypothetical ¹H NMR data table for this compound is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 4.95 | m | - |

| H-2eq, H-6eq | 3.90 | m | - |

| H-2ax, H-6ax | 3.60 | m | - |

| H-3eq, H-5eq | 2.00 | m | - |

| H-3ax, H-5ax | 1.80 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of the carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each carbon atom due to the molecule's symmetry.

The carbonyl carbon of the carbonochloridate group is the most deshielded and would appear significantly downfield, typically in the range of 150-155 ppm. The carbon atom attached to the ester oxygen (C-4) would also be deshielded, with an expected chemical shift around 75-80 ppm. The carbons adjacent to the ring oxygen (C-2 and C-6) are anticipated to resonate in the region of 65-70 ppm. The remaining ring carbons (C-3 and C-5) would appear at the most upfield positions, typically between 30 and 35 ppm.

A hypothetical ¹³C NMR data table is provided below:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 152.0 |

| C-4 | 77.5 |

| C-2, C-6 | 67.0 |

| C-3, C-5 | 32.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for determining the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For instance, the H-4 proton would show cross-peaks with the protons on C-3 and C-5, confirming their connectivity. Similarly, protons on C-2 would show correlations with those on C-3, and H-6 with H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal at ~4.95 ppm to the ¹³C signal at ~77.5 ppm, confirming the C-4/H-4 assignment.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₆H₉ClO₃), the expected exact mass can be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M and M+2 peaks having a ratio of approximately 3:1.

A hypothetical HRMS data table is shown below:

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 165.0262 | 165.0265 |

| [M+Na]⁺ | 187.0081 | 187.0084 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, which is then fragmented to produce daughter ions. The analysis of these fragmentation patterns provides valuable structural information. In the MS/MS analysis of this compound, characteristic fragmentation pathways would be expected.

A likely fragmentation would be the loss of the chloroformyl group (-COCl) or the entire carbonochloridate moiety. Another common fragmentation pathway for oxane derivatives involves the cleavage of the ring. The specific fragmentation pattern would help to confirm the connectivity of the atoms within the molecule.

A hypothetical MS/MS fragmentation data table for the [M+H]⁺ ion is presented below:

| Parent Ion (m/z) | Daughter Ion (m/z) | Neutral Loss |

| 165.0262 | 101.0601 | C₄H₄O₂ (Loss of C₂H₅ClO) |

| 165.0262 | 83.0497 | C₅H₈O₂ (Loss of HCl and CO) |

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, serves as a fundamental tool for the structural elucidation of this compound by identifying its characteristic functional groups. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies corresponding to the bonds present in the molecule.

The FT-IR spectrum of this compound is dominated by strong absorption bands characteristic of the chloroformate group and the oxane ring. The most prominent feature is the intense carbonyl (C=O) stretching vibration of the chloroformate moiety, which is expected to appear in the region of 1775-1800 cm⁻¹. This high frequency is typical for acid chlorides and related compounds.

Another key functional group is the C-O-C ether linkage within the tetrahydropyran (B127337) (oxane) ring. The asymmetric and symmetric stretching vibrations of this group typically result in strong absorptions in the fingerprint region, generally between 1050 and 1250 cm⁻¹. The C-Cl stretching vibration of the chloroformate group is also expected to be observed, typically in the range of 600-800 cm⁻¹. While specific experimental data for this compound is not widely published, the expected vibrational frequencies can be inferred from analyses of related chloroformate and ether compounds. researchgate.net

Table 1: Expected IR/FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Chloroformate) | Stretching | 1775 - 1800 | Strong |

| C-O-C (Ether) | Asymmetric Stretching | 1050 - 1250 | Strong |

| C-Cl (Chloroformate) | Stretching | 600 - 800 | Medium to Strong |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

Advanced Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound, as well as for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing non-volatile and thermally sensitive compounds like this compound. Due to the compound's reactivity, particularly with protic solvents, reversed-phase HPLC methods using non-aqueous mobile phases or rapid analysis under controlled conditions are typically employed.

For purity analysis, a sample is injected into the HPLC system, and its components are separated based on their differential partitioning between a stationary phase (e.g., C18-silica) and a mobile phase (e.g., acetonitrile/water gradient). A UV detector is commonly used, as the carbonyl group of the chloroformate provides a chromophore, although with a relatively low wavelength maximum. The purity is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

HPLC is also invaluable for reaction monitoring. Small aliquots of a reaction mixture can be withdrawn at timed intervals, quenched, and analyzed. This allows for the quantitative tracking of the disappearance of starting materials and the appearance of products, enabling precise determination of reaction completion and optimization of reaction conditions. The use of pre-column derivatization with reagents that react with the chloroformate can enhance detection sensitivity and selectivity if needed. researchgate.net

While this compound itself may be thermally labile and prone to decomposition in a hot GC injection port, GC-MS is a powerful technique for the analysis of its more volatile and stable derivatives. For instance, reaction of the chloroformate with an alcohol or amine produces the corresponding carbonate or carbamate (B1207046), which are often more amenable to GC analysis.

In GC-MS, the derivatized sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. The mass-to-charge ratio (m/z) of the molecular ion and its fragments can confirm the structure of the derivative, and by extension, the original chloroformate. Alkyl chloroformates have been widely used as derivatizing agents for GC analysis of various polar analytes. researchgate.net

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method for qualitatively monitoring reaction progress and identifying the number of components in a mixture. libretexts.org A small spot of the reaction mixture is applied to a TLC plate (e.g., silica gel), which is then developed in a suitable solvent system (eluent).

The separation is based on the differential adsorption of the components onto the stationary phase. By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the two) on the same plate, one can visually track the consumption of the reactant and the formation of the product. libretexts.orgthieme.de The components are visualized, often using a UV lamp if they are UV-active, or by staining with a chemical reagent (e.g., potassium permanganate) that reacts with the compounds to produce colored spots. The relative retention factor (Rf) value of each spot is characteristic for a given compound in a specific eluent system and helps in its identification.

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Primary Application | Principle | Key Information Provided |

|---|---|---|---|

| HPLC | Purity assessment, reaction monitoring | Differential partitioning | Quantitative purity, reaction kinetics |

| GC-MS | Analysis of volatile derivatives | Partitioning and mass fragmentation | Structural confirmation of derivatives |

| TLC | Rapid reaction monitoring, component identification | Differential adsorption | Qualitative reaction progress, number of components |

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, the precise position of each atom in the crystal lattice can be determined, providing unambiguous information on bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would confirm the connectivity of the atoms and reveal the preferred conformation of the oxane ring (e.g., chair, boat, or twist-boat). It is expected that the oxane ring would adopt a stable chair conformation. The analysis would also precisely define the geometry of the chloroformate group and its orientation relative to the ring. Such structural details are crucial for understanding the molecule's reactivity and its interactions in a biological or chemical system. Conformational analyses of related pyran structures have shown that they generally adopt standard chair-like conformations. beilstein-journals.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Conformation of Chiral Derivatives

While this compound itself is achiral, it is frequently used as a reagent to derivatize chiral molecules, such as amines or alcohols. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful tool for analyzing the stereochemistry of these resulting chiral derivatives.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (known as Cotton effects) in the regions where the molecule has a chromophore, such as the carbonyl group in the carbonate or carbamate derivatives formed from this compound. The sign and intensity of the Cotton effect are highly sensitive to the three-dimensional arrangement of atoms around the chromophore. scispace.com

By analyzing the CD spectrum, one can determine the absolute configuration of a chiral center in the derivative, assess its enantiomeric purity, and study its conformational preferences in solution. For example, induced circular dichroism can be observed in derivatives where the chromophore itself is achiral but is perturbed by a nearby chiral center. elsevierpure.com

Computational and Theoretical Studies of Oxan 4 Yl Carbonochloridate

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, yielding detailed information about its electronic distribution, energy, and geometry. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are central to these investigations.

The electronic structure of Oxan-4-yl carbonochloridate (B8618190) can be rigorously examined using ab initio (from first principles) methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT).

The Hartree-Fock (HF) method approximates the many-electron wavefunction of a molecule as a single Slater determinant. wikipedia.org It solves for the orbitals of each electron in the mean field created by all other electrons, iterating the calculation until the field is consistent with the orbitals that generate it (a self-consistent field, or SCF). wikipedia.orgmontclair.edu While foundational, HF theory neglects electron correlation, which can be a limitation for accurately predicting certain molecular properties.

Density Functional Theory (DFT) has become a more prevalent method due to its favorable balance of computational cost and accuracy. DFT is based on the principle that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. montclair.edu Hybrid functionals, such as the widely used B3LYP, incorporate a portion of the exact exchange from HF theory, offering improved results for a wide range of chemical systems, including substituted tetrahydropyrans. montclair.edu For a molecule like Oxan-4-yl carbonochloridate, a DFT calculation, often paired with a robust basis set like aug-cc-pVTZ, would be used to:

Optimize the molecular geometry to find the lowest energy structure.

Calculate the total electronic energy and the energies of molecular orbitals (e.g., HOMO and LUMO).

Determine the distribution of electron density and atomic charges.

These calculations provide a fundamental picture of the molecule's stability and electronic characteristics.

| Method | Abbreviation | Core Principle | Treatment of Electron Correlation |

|---|---|---|---|

| Hartree-Fock | HF | Approximates many-electron wavefunction with a single Slater determinant (mean-field theory). wikipedia.org | Neglected. |

| Density Functional Theory | DFT | Energy is determined as a functional of the electron density. montclair.edu | Included via an exchange-correlation functional. |

The Molecular Electrostatic Potential (MEP) is a valuable property derived from quantum chemical calculations that illustrates the three-dimensional charge distribution of a molecule. uni-muenchen.dereadthedocs.io It is calculated by determining the force acting on a positive test charge at various points on the molecule's electron density surface. uni-muenchen.deyoutube.com The MEP is a powerful visual tool for predicting molecular reactivity, particularly for electrophilic and nucleophilic interactions. uni-muenchen.de

The MEP is typically mapped onto the molecular surface using a color scale:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or neutral potential.

For this compound, the MEP would be expected to show distinct regions of reactivity. The oxygen atoms of the tetrahydropyran (B127337) ring and the carbonyl group are electron-rich and would appear red, identifying them as sites for protonation or interaction with Lewis acids. Conversely, the carbonyl carbon of the carbonochloridate group is bonded to two highly electronegative atoms (oxygen and chlorine), making it highly electron-deficient. This region would appear deep blue, marking it as the primary electrophilic center and the most probable site for nucleophilic attack.

Quantum chemistry allows for the a priori prediction of spectroscopic data, which can be crucial for structure verification. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically performed using DFT, is a standard approach for predicting NMR shielding tensors, from which chemical shifts are derived. nih.govrsc.org

The process involves first optimizing the molecule's geometry at a reliable level of theory. Subsequently, a GIAO-DFT calculation is performed on the optimized structure to compute the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C). These theoretical values are then converted to chemical shifts by referencing them against the shielding value of a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. While DFT calculations can predict chemical shifts with reasonable accuracy (mean absolute errors often around 0.2 ppm for ¹H and >2.0 ppm for ¹³C), the results are most powerful when analyzing relative shifts within the molecule to assign specific signals. researchgate.net

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C=O (Carbonyl) | ~150-155 | Highly deshielded due to bonding with two electronegative atoms (O, Cl). |

| C4 (Ring) | ~75-80 | Deshielded by the attached electronegative oxygen of the ester group. |

| C2, C6 (Ring) | ~65-70 | Deshielded by the adjacent ether oxygen. |

| C3, C5 (Ring) | ~30-35 | Shielded alkyl carbons, influenced by the ring structure. |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to study the three-dimensional structure and dynamics of molecules. For a flexible molecule like this compound, conformational analysis is essential to identify the most stable spatial arrangements.

The six-membered tetrahydropyran (THP) ring is not planar. To minimize angle and torsional strain, it adopts puckered conformations. Computational studies on the parent tetrahydropyran molecule have established a clear hierarchy of conformational stability. rsc.org

Chair Conformation: This is the most stable conformer by a significant margin. It minimizes both angle strain and torsional strain by staggering all adjacent C-H and C-O bonds.

Boat and Twist-Boat Conformations: These are higher-energy conformations. The boat form suffers from steric repulsion between the "flagpole" hydrogens and eclipsing interactions along the sides. The twist-boat is slightly more stable than the true boat as it alleviates some of this strain, but it remains significantly less stable than the chair.

Theoretical calculations confirm that the energy barrier for the interconversion between the two possible chair forms (via a boat-like transition state) is substantial. rsc.org Therefore, this compound is expected to exist almost exclusively in a chair conformation at room temperature.

| Conformer | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Chair | 0.0 (Global Minimum) | Staggered bonds, minimal steric and torsional strain. rsc.org |

| Twist-Boat | ~5-6 | Higher energy due to residual strain. |

| Boat | ~6-7 | Highest energy due to flagpole interactions and eclipsing strain. |

When a substituent is added to the tetrahydropyran ring, its preferred orientation (axial or equatorial) is determined by steric and electronic effects. For a monosubstituted tetrahydropyran, the substituent at the C4 position can exist in two distinct chair conformations that are in equilibrium. acs.org

In the case of this compound, the carbonochloridate group at the C4 position is sterically demanding.

Equatorial Position: When the substituent is in the equatorial position, it points away from the rest of the ring, minimizing steric interactions. This is generally the most stable arrangement for bulky groups. acs.org

Axial Position: When the substituent is in the axial position, it experiences unfavorable steric clashes with the axial hydrogens on C2 and C6. These destabilizing 1,3-diaxial interactions significantly raise the energy of this conformer.

Computational modeling would predict a strong preference for the conformer where the carbonochloridate group occupies the equatorial position. The energy difference between the equatorial and axial conformers (the conformational free energy or A-value) would be large, ensuring that the population of the axial conformer is negligible at equilibrium. Electron-withdrawing substituents, such as the carbonochloridate group, can also exert electronic effects that influence bond lengths and angles within the ring, though these effects are generally secondary to the dominant steric preference for the equatorial position. nih.gov

Mechanistic Insights through Computational Simulations

Computational simulations are instrumental in elucidating complex reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental means alone. For chloroformates, these studies can map out the energetic landscapes of potential reaction pathways.

Theoretical calculations have been successfully applied to map the reaction pathways for the thermal decomposition of various alkyl chloroformates. These studies often compare competing mechanisms, such as a concerted process versus a stepwise pathway.

For simple alkyl chloroformates like ethyl, isopropyl, and sec-butyl chloroformate, computational studies have investigated the gas-phase elimination kinetics. researchgate.net These reactions, which result in an olefin, hydrogen chloride (HCl), and carbon dioxide (CO2), are proposed to occur via two primary mechanisms:

Mechanism A (Concerted): A one-step process involving a six-membered cyclic transition state.

Mechanism B (Stepwise): A two-step process involving the formation of an unstable chloroformic acid (ClCOOH) intermediate, which then rapidly decomposes. researchgate.net

Density Functional Theory (DFT) and high-level ab initio methods like CBS-QB3 are used to locate the geometries of reactants, transition states (TS), intermediates, and products. researchgate.net For the thermal decomposition of alkyl chloroformates, theoretical calculations indicate that the stepwise mechanism (Mechanism B) is energetically favored over the concerted one-step elimination. researchgate.net The transition state for the first step of the stepwise mechanism also involves a six-membered cyclic structure, making it difficult to distinguish experimentally from the concerted pathway. researchgate.net

Similarly, computational studies on the hydrolysis of chloroformates have been performed to understand the transition states involved. These reactions are crucial as chloroformates are important reagents in organic synthesis, often used in aqueous or mixed-aqueous media. cas.czmdpi.com The mechanism can shift between a bimolecular associative pathway and a unimolecular ionization pathway depending on the structure of the alkyl group and the solvent's ionizing power. researchgate.netsemanticscholar.org

A primary goal of mapping reaction pathways is to determine the activation energy (Ea), or energy barrier, for each step. This is the energy difference between the reactants and the transition state and is a critical factor in determining the reaction rate.

In the theoretical study of alkyl chloroformate decomposition, various DFT functionals (like CAM-B3LYP, M06, and PBE1PBE) were used to calculate the energy barriers for both the concerted and stepwise mechanisms. researchgate.net The results consistently showed that the stepwise mechanism, proceeding through the chloroformic acid intermediate, has a lower activation energy and is therefore the more likely pathway. researchgate.net A reasonable agreement was found between the theoretically calculated values and experimental data, particularly when using the CAM-B3LYP functional. researchgate.net

Table 1: Calculated Activation Energies (Ea) for the Gas-Phase Elimination of Ethyl Chloroformate (ECF) via Different Mechanisms (Note: This data is for Ethyl Chloroformate, used as an analogue for this compound.)

| Computational Method | Mechanism A (Concerted) Ea (kJ/mol) | Mechanism B (Stepwise) Ea (kJ/mol) |

| CAM-B3LYP/6-311++G(d,p) | 197.2 | 183.6 |

| M06/6-311++G(d,p) | 179.5 | 168.3 |

| PBE1PBE/6-311++G(d,p) | 190.9 | 178.5 |

| CBS-QB3 | 217.2 | 202.9 |

| Data sourced from Duarte et al., Molecular Physics, 2016. researchgate.net |

The data clearly illustrates that for all computational methods tested, the stepwise mechanism (Mechanism B) possesses a lower energy barrier, making it the predicted dominant reaction pathway. These computational predictions of reaction rates provide invaluable guidance for experimental design and process optimization.

Reactivity Prediction and Design of Novel Derivatives

Computational chemistry also allows for the prediction of reactivity and the rational design of new molecules with desired properties, moving beyond the analysis of existing reactions.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or a specific chemical property. While no QSAR studies are available for this compound itself, the methodology is widely applied to structurally related compounds, such as carbamates, which are often synthesized from chloroformate precursors. nih.govnih.gov

A QSAR (or QSTR for toxicity) study on carbamate (B1207046) derivatives, for example, might use quantum mechanical descriptors calculated via DFT. nih.gov These descriptors can include:

Molecular orbital energies (HOMO, LUMO)

Dipole moment

Atomic charges

Molecular surface area and volume

These descriptors are then used to build a mathematical model that can predict the toxicity or activity of new, untested carbamate compounds. nih.gov This approach is a cornerstone of modern medicinal chemistry and toxicology for designing safer and more effective molecules. The principles could be readily applied to a library of Oxan-4-yl-derived carbamates or other structures to predict their properties.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. rsc.org

A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org Such molecules are often described as "soft."

A large HOMO-LUMO gap indicates high kinetic stability and low reactivity, characteristic of "hard" molecules. rsc.org

For compounds like chloroformates, the LUMO is typically centered on the carbonyl carbon, making it the primary site for nucleophilic attack. Computational studies on related molecules, such as 3-trifluoromethylphenylchloroformate, have calculated the HOMO-LUMO gap to be approximately 6.2 eV, providing a quantitative measure of its reactivity. scispace.com A similar calculation for this compound would reveal its susceptibility to nucleophiles. FMO analysis helps rationalize why chloroformates are effective acylating agents in reactions with nucleophiles like amines and alcohols. scispace.comucl.ac.uk

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Acyl Compounds (Note: This is generalized data to illustrate the concept, not specific to this compound.)

| Compound Class | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical HOMO-LUMO Gap (eV) | Implied Reactivity |

| Acyl Chlorides | -10 to -11 | -1 to -2 | 8 to 9 | High |

| Chloroformates | -10 to -11.5 | -0.5 to -1.5 | 9 to 10 | Moderate-High |

| Carboxylic Esters | -9.5 to -10.5 | 0.5 to 1.5 | 10 to 12 | Moderate |

| Values are representative and can vary significantly based on substitution. |

This table illustrates the general trend where the higher reactivity of acyl chlorides and chloroformates compared to standard esters is reflected in their typically smaller HOMO-LUMO gaps.

Computational Analysis of Molecular Diversity and Chemical Space Exploration

This compound serves as a scaffold or building block for creating a diverse range of more complex molecules. The oxane (tetrahydropyran) ring is a common motif in medicinal chemistry. rsc.orgnih.gov Computational methods are essential for exploring the "chemical space"—the vast set of all possible molecules—that can be generated from a starting fragment. nih.govspacefrontiers.org

By computationally enumerating virtual libraries of compounds derived from the oxan-4-yl scaffold, researchers can explore a wide range of potential structures without needing to synthesize each one. nih.gov Algorithms can generate derivatives by attaching various functional groups to the core structure and then calculate key properties for each new molecule, such as:

Predicted biological activity (through docking or QSAR)

Physicochemical properties (solubility, lipophilicity)

Drug-likeness (e.g., adherence to Lipinski's Rule of Five)

This in silico screening allows scientists to prioritize which novel derivatives are most promising for synthesis and further testing, saving significant time and resources. The structural diversity offered by heterocyclic scaffolds like the oxane ring is a major focus of such chemical space exploration in drug discovery. nih.govopenaccessjournals.comrroij.com

Emerging Research Directions and Future Prospects

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of chloroformates often involves highly toxic and hazardous reagents like phosgene (B1210022) gas. nih.gov Modern chemistry is actively seeking safer and more environmentally friendly alternatives. For a compound like Oxan-4-yl carbonochloridate (B8618190), this involves replacing phosgene with less hazardous substitutes or developing entirely new synthetic pathways.